1-Chloroethyl phenyl carbonate

Description

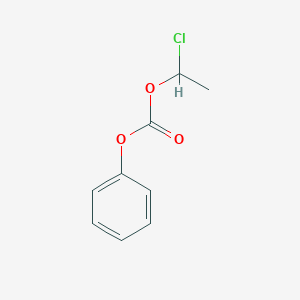

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSVIMOWLKELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543786 | |

| Record name | 1-Chloroethyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50972-20-8 | |

| Record name | Carbonic acid, 1-chloroethyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloroethyl Phenyl Carbonate

Conventional Synthetic Routes to Chloroalkyl Carbonates

Conventional methods for synthesizing chloroalkyl carbonates, including 1-chloroethyl phenyl carbonate, have historically relied on the use of phosgene (B1210022) and its derivatives. These methods are well-established and have been widely used in industrial applications.

Phosgenation Strategies for Carbonate Formation

Phosgenation involves the reaction of an alcohol or phenol (B47542) with phosgene (COCl2) to form a chloroformate, which can then be further reacted to produce the desired carbonate. google.com In the context of this compound, this would typically involve the reaction of phenol with phosgene to yield phenyl chloroformate. google.com Phenyl chloroformate is a crucial intermediate for producing pesticides and pharmaceuticals. google.com The reaction is generally carried out in the presence of a catalyst, such as an N,N-disubstituted acid amide, to achieve good yields. google.com The subsequent step would involve the reaction of phenyl chloroformate with a suitable chloro-containing compound to introduce the 1-chloroethyl group.

A related approach involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, as a safer, crystalline substitute for gaseous phosgene. thieme-connect.de Triphosgene decomposes to phosgene in situ when treated with a nucleophilic catalyst. thieme-connect.de

Reaction of Substituted Phenols with Chloroethyl Chloroformates

A more direct conventional route involves the reaction of a phenol with a pre-formed chloroethyl chloroformate. youtube.comdoubtnut.com Specifically, 1-chloroethyl chloroformate can be synthesized by reacting acetaldehyde (B116499) with phosgene in the presence of a catalyst like benzyltributylammonium chloride, followed by distillation, achieving a high yield. chemicalbook.com Alternatively, reacting acetaldehyde with trichloromethyl chloroformate in the presence of pyridine (B92270) also yields 1-chloroethyl chloroformate. chemicalbook.com

Once 1-chloroethyl chloroformate is obtained, it can be reacted with phenol in the presence of a base, such as sodium hydroxide, to produce this compound. youtube.comdoubtnut.com This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbonyl carbon of the chloroformate, displacing the chloride ion. youtube.com

Contemporary Phosgene-Free Synthesis Protocols

Growing environmental and safety concerns associated with the high toxicity of phosgene have driven the development of phosgene-free synthetic methods for carbonates. researchgate.net These modern approaches utilize less hazardous reagents and often offer more sustainable reaction conditions.

Carbonylation Reactions Utilizing Carbon Dioxide as a C1 Source

Carbon dioxide (CO2) has emerged as an attractive, renewable, and non-toxic C1 source for the synthesis of organic carbonates. sioc-journal.cnrsc.org These reactions often involve the activation of CO2 to facilitate its incorporation into organic molecules. wgtn.ac.nz

One strategy involves the direct carboxylation of aromatic compounds. While direct carboxylation of phenol with CO2 to form an intermediate for carbonate synthesis is challenging, related methods have been developed for other aromatic heterocycles using a cesium carbonate base without a metal catalyst. organic-chemistry.org Another approach involves the reaction of an alcohol with CO2 in the presence of a dehydrating agent and a catalyst. For instance, dialkyl carbonates can be synthesized from alcohols and CO2 using catalysts like CeO2. mdpi.com

A phosgene-free method for preparing carbamates, which are structurally related to carbonates, has been developed by reacting an amine with an alkylating agent in the presence of carbon dioxide and cesium carbonate. google.com This suggests the potential for analogous carbonate syntheses.

Transcarbonation and Transesterification Approaches

Transcarbonation and transesterification are widely used phosgene-free methods for producing carbonates. researchgate.net These reactions involve the exchange of carbonate groups between different molecules.

In a typical transesterification process for producing diphenyl carbonate (a related compound), dimethyl carbonate is reacted with phenol. researchgate.net A similar principle could be applied to synthesize this compound. This might involve the reaction of a simple carbonate, like dimethyl carbonate or ethylene (B1197577) carbonate, with phenol to form an intermediate, followed by a reaction to introduce the 1-chloroethyl group. Alternatively, a transcarbonation reaction could be employed where a pre-existing carbonate reacts with 1-chloroethanol (B3344066) in the presence of a suitable catalyst. mdpi.comresearchgate.net

The synthesis of bis(1-chloroethyl) carbonate has been reported, which could potentially serve as a precursor in a transcarbonation reaction with phenol to yield this compound. srce.hr

Stereoselective Synthesis of this compound Enantiomers

The 1-chloroethyl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a specific enantiomer is crucial in pharmaceutical applications where only one enantiomer may exhibit the desired biological activity.

While specific literature on the stereoselective synthesis of this compound is not abundant, general methods for the stereoselective synthesis of chiral molecules can be considered. One approach involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. For example, stereoselective olefination reactions have been achieved with high (Z) stereoselectivity.

In the context of related compounds, stereoselective syntheses have been developed for β-lactams utilizing α-chloroimines as chiral inductors. wiley-vch.de Furthermore, cesium carbonate has been used as a mediator for the β-selective anomeric O-alkylation in the synthesis of heptopyranosides, demonstrating its potential in controlling stereochemistry. nih.gov The stereoselective synthesis of C-fluorinated phosphaalkenes has also been reported. rsc.org These examples highlight the potential for developing a stereoselective synthesis for the enantiomers of this compound, likely involving a chiral catalyst or a chiral starting material.

Chiral Catalyst Development for Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. wiley-vch.de This is typically achieved by using chiral catalysts that can influence the stereochemical outcome of a reaction. uwindsor.ca While direct asymmetric synthesis of this compound is not extensively documented, the synthesis of its chiral precursors, particularly chiral 1-phenylethanol, is well-established and relies on advanced chiral catalysts.

Chiral transition-metal complexes are prominent in this field. libretexts.org A common approach involves the asymmetric hydrogenation of a prochiral ketone, such as acetophenone, to produce a chiral alcohol intermediate. This alcohol can then be converted to the final chloroethyl carbonate product. Catalysts based on metals like Ruthenium, Rhodium, and Iridium, complexed with chiral ligands, have shown high efficacy. For instance, Ru-BINAP complexes are known to facilitate face-selective hydrogen addition to ketones, yielding alcohols with very high enantiomeric excess (ee). The development of these catalysts is a landmark in producing enantiomerically pure compounds. libretexts.org

Another class of catalysts includes organocatalysts, which are metal-free small organic molecules. Camphor-derived bifunctional quaternary ammonium (B1175870) salts have been developed as phase-transfer organocatalysts for various asymmetric reactions, including electrophilic heterofunctionalizations of β-keto esters, demonstrating their potential in creating chiral centers. mdpi.com

Table 1: Chiral Catalysts in the Asymmetric Synthesis of Precursors to Chiral Carbonates

| Catalyst Type | Example Catalyst | Substrate Example | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Transition-Metal Complex | Ru-(R)-BINAP | 1-Chloroacetophenone | Chiral Alcohol Intermediate | 99% | |

| Transition-Metal Complex | Rh-(S)-Phanephos | 1-Chloroacetophenone | Chiral Alcohol Intermediate | 97% | |

| Transition-Metal Complex | Ir-(R)-MonoPhos | 1-Chloroacetophenone | Chiral Alcohol Intermediate | 95% | |

| Organocatalyst | Camphor-derived Quaternary Ammonium Salt | β-Keto Ester | α-Fluorinated β-Keto Ester | up to 29% | mdpi.com |

Resolution Techniques for Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common strategy when direct asymmetric synthesis is not feasible or efficient. york.ac.uk Several techniques can be applied to resolve racemic this compound or its precursors. google.comgoogleapis.com

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture. wiley-vch.de For instance, Candida antarctica lipase (B570770) B (CALB) is widely used and can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic carbonate or alcohol precursor. wiley-vch.degoogle.com In the resolution of a racemic carbonate, the enzyme might hydrolyze the (-)-enantiomer, leaving the (+)-enantiomer unreacted and thus enantiomerically enriched. google.com This method is valued for its high enantioselectivity under mild conditions. wiley-vch.deresearchgate.net The lipase from Pseudomonas fluorescens has also been effectively used for the kinetic resolution of related chloro-alcohols. rsc.org

Chiral Chromatography: This physical separation method uses a chiral stationary phase (CSP) in a chromatography column, often in High-Performance Liquid Chromatography (HPLC). ijstr.org The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and thus separation. ijstr.org CSPs like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are effective for resolving racemates such as (1-chloroethyl)benzene, a related structure. While highly effective at achieving excellent enantiomeric purity, this method can be limited by low throughput and high solvent consumption for preparative-scale separations.

Table 2: Comparison of Resolution Techniques for Racemic Carbonates and Precursors

| Technique | Key Reagent/Material | Principle | Advantage | Disadvantage | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica B) | Selective enzymatic reaction with one enantiomer | High enantioselectivity, mild conditions | Maximum 50% yield for the desired enantiomer | wiley-vch.degoogle.com |

| Chiral Chromatography | Chiral Stationary Phase (e.g., cellulose derivatives) | Differential interaction of enantiomers with CSP | High purity (ee >99%) achievable | Low throughput, high solvent use | ijstr.org |

Catalytic Systems in Carbonate Formation

The formation of the carbonate functional group itself is a critical step in the synthesis. This typically involves the reaction of an alcohol (or its corresponding alkoxide) with a suitable carbonyl source, such as a chloroformate. The choice of catalyst, particularly the base, is crucial for the reaction's efficiency.

Inorganic Base Catalysis (e.g., Potassium Carbonate, Cesium Carbonate)

Inorganic bases are widely used in organic synthesis due to their low cost, ready availability, and effectiveness. ijstr.org Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed in the synthesis of carbonates and related ethers. ijstr.orgresearchgate.netbeilstein-journals.org

These bases can function in several ways. In a solid-liquid system, the solid inorganic base can deprotonate the phenol precursor to form the more nucleophilic phenoxide. ijstr.org This is a key step in Williamson-type syntheses. ijstr.org Anhydrous potassium carbonate is particularly effective in driving these reactions, often in solvents like N,N-dimethylformamide (DMF) or acetone. ijstr.orgrasayanjournal.co.in In the context of phase-transfer catalysis, solid bases like K₂CO₃ or Cs₂CO₃ can be used in biphasic systems to generate the required anion. beilstein-journals.orgcrdeepjournal.org For example, the synthesis of various pharmaceutical intermediates utilizes potassium carbonate to facilitate the coupling of an alcohol or phenol with an alkyl or acyl halide. rasayanjournal.co.ingoogle.com

Table 3: Applications of Inorganic Bases in Related Syntheses

| Base | Reaction Type | Role of Base | Solvent | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | N-alkylation | Proton Scavenger | Toluene / DMF | google.com |

| Anhydrous Potassium Carbonate | Ether Synthesis | Deprotonation of Phenol | N,N-Dimethylformamide | rasayanjournal.co.in |

| Potassium Carbonate (K₂CO₃) | Williamson Ether Synthesis | Deprotonation of Naphthol | Acetone | ijstr.org |

| Cesium Carbonate (Cs₂CO₃) | Asymmetric α-Fluorination (PTC) | Solid Base | Toluene | beilstein-journals.org |

Organic Base-Mediated Synthesis (e.g., Triethylamine (B128534), Pyridine, N,N-Dimethylaniline)

Organic bases are commonly used as acid scavengers in reactions that produce acidic byproducts, such as the reaction between an alcohol and a chloroformate, which generates hydrogen chloride (HCl). google.com Pyridine and triethylamine are classic examples of such bases. google.comgoogle.com

In the synthesis of a carbonate from an alcohol and 1-chloroethyl chloroformate, a tertiary amine like pyridine is added to neutralize the HCl formed during the reaction. google.com This prevents the acid from catalyzing undesirable side reactions or protonating the reactants, thereby driving the reaction towards completion. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at reduced temperatures to control reactivity. google.com

Table 4: Organic Bases in Carbonate and Intermediate Synthesis

| Organic Base | Reagents | Role of Base | Solvent | Reference |

|---|---|---|---|---|

| Pyridine | 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4b]pyrazine + 1-Chloroethyl chloroformate | HCl Scavenger | Dichloromethane | google.com |

| Triethylamine | Amine + Acyl Chloride | HCl Scavenger | Dichloromethane | google.com |

Phase Transfer Catalysis in the Synthesis of Chloroethyl Carbonates

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). researchgate.netcore.ac.uk This methodology is environmentally friendly as it can reduce the need for harsh conditions or expensive anhydrous solvents. core.ac.uk A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the reaction occurs. core.ac.ukut.ac.ir

In the context of synthesizing a chloroethyl carbonate, PTC could be employed to transfer a phenoxide ion (generated in an aqueous or solid phase by a base like NaOH or K₂CO₃) into an organic phase containing a reagent like 1,1-dichloroethane. The synthesis of 1-chloroethyl chlorothionoformate, a sulfur analogue of 1-chloroethyl chloroformate, from acetaldehyde and thiophosgene (B130339) is significantly accelerated by a phase-transfer catalyst like benzyltributylammonium chloride. ut.ac.ir This demonstrates the utility of PTC in forming the chloroethyl ester linkage. The use of PTC is well-established for a wide range of C, N, O, and S-alkylations and is a cornerstone of many industrial processes. crdeepjournal.org

Table 5: Principles and Components of Phase-Transfer Catalysis

| Component | Example | Function | Reference |

|---|---|---|---|

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBAC) | Transports anion from inorganic to organic phase | crdeepjournal.orgut.ac.ir |

| Inorganic Phase (Base) | Aqueous NaOH, Solid K₂CO₃ | Generates the nucleophilic anion (e.g., phenoxide) | researchgate.netcrdeepjournal.org |

| Organic Phase | Toluene, Dichloromethane | Dissolves the organic substrate | core.ac.uk |

| Reaction Type | Nucleophilic Substitution (SN2) | Formation of C-O, C-N, C-S, or C-C bonds | crdeepjournal.org |

Mechanistic Investigations and Reaction Kinetics of 1 Chloroethyl Phenyl Carbonate

Solvolytic Reaction Mechanisms of Chloroformate and Carbonate Esters

The solvolysis of chloroformate and carbonate esters can proceed through distinct mechanistic pathways. For primary alkyl chloroformates, a bimolecular addition-elimination mechanism is common in most solvents. However, in solvents with low nucleophilicity and high ionizing power, such as fluoroalcohols, a shift towards an ionization mechanism can occur. The introduction of an α-chlorine atom, as in 1-chloroethyl chloroformate, significantly enhances the reaction rate compared to unsubstituted analogs, an effect attributed to the electron-withdrawing nature of the chlorine atom close to the reactive carbonyl center.

The carbonyl addition-elimination mechanism, also referred to as a bimolecular pathway (AN + DN), involves the nucleophilic attack of a solvent molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate in the rate-determining step. This pathway is characteristic of many acyl halide reactions, including those of phenyl chloroformate, which is considered a benchmark for this mechanism across a wide variety of solvents.

The process is often facilitated by general base catalysis, where a second solvent molecule assists in proton removal from the attacking nucleophile. For 1-chloroethyl chloroformate, a close analog of 1-chloroethyl phenyl carbonate, studies indicate that it strictly follows this carbonyl addition process, with the addition step being rate-determining across numerous solvents. The immense rate enhancement observed for this compound is directly linked to the proximity of the electron-withdrawing α-chlorine to the carbonyl carbon reaction center.

In contrast to the addition-elimination route, the ionization or SN1-type pathway involves the unimolecular cleavage of the carbon-chlorine bond to form a carbocation intermediate. This mechanism is favored in substrates that can form stable carbocations and in solvents with high ionizing power and low nucleophilicity, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

For many chloroformate esters, these two pathways—addition-elimination and ionization—are concurrent, with the dominant channel depending on the solvent. For example, while primary alkyl chloroformates predominantly react via addition-elimination, they can shift towards ionization in highly ionizing fluoroalcohols. Secondary and tertiary alkyl chloroformates, such as isopropyl and 1-adamantyl chloroformate respectively, show a greater tendency towards the ionization pathway. In some cases, the initial ionization can be followed by a rapid loss of carbon dioxide, leading to a solvolysis-decomposition process.

Quantitative Analysis of Solvent Effects on Reaction Rates

The profound influence of the solvent on reaction rates and mechanisms is quantitatively analyzed using Linear Free Energy Relationships (LFERs). These mathematical models provide a framework for understanding and predicting solvent effects.

LFERs are fundamental tools for investigating solvolysis mechanisms. By correlating the rate of a reaction with a known standard process, LFERs can reveal details about the transition state of the reaction under study. A common LFER application involves plotting the logarithm of the rate constant for a substrate against that of a reference compound, such as phenyl chloroformate, which is known to react via a consistent addition-elimination mechanism. Deviations from linearity in such plots, particularly for data points in highly ionizing solvents, often signal a change in mechanism for the substrate being studied.

The extended Grunwald-Winstein equation is a powerful LFER used to dissect solvent effects into contributions from solvent nucleophilicity (NT) and solvent ionizing power (YCl). The equation is expressed as:

log(k/k₀) = lNT + mYCl + c

where:

k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively.

l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity.

m is the sensitivity to changes in solvent ionizing power.

c is a constant.

The values of l and m are highly informative. A high l value (typically ≥ 1.5) coupled with a moderate m value (≈ 0.5) is characteristic of a bimolecular addition-elimination mechanism. For instance, the solvolysis of phenyl chloroformate yields l = 1.66 and m = 0.56, which are considered benchmark values for the addition-elimination pathway. Conversely, a low l value and a high m value (approaching 1.0) are indicative of an SN1 ionization mechanism.

For 1-chloroethyl chloroformate, analysis using the Grunwald-Winstein equation yields an l value of 1.99 and an m value of 0.62. The high l/m ratio of 3.21 strongly supports a carbonyl-addition mechanism with the addition step being rate-determining.

Table 1: Grunwald-Winstein Parameters for Selected Chloroformates

| Compound | l Value | m Value | l/m Ratio | Predominant Mechanism | Source(s) |

|---|---|---|---|---|---|

| Phenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination | |

| 1-Chloroethyl Chloroformate | 1.99 ± 0.23 | 0.62 ± 0.12 | 3.21 | Addition-Elimination | |

| Phenyl Chlorodithioformate | 0.69 | 0.95 | 0.73 | Ionization (SN1) |

The competition between the addition-elimination and ionization pathways is a direct consequence of the solvent's properties.

High Nucleophilicity, Low Ionizing Power: Solvents like aqueous ethanol (B145695) are strong nucleophiles but have moderate ionizing power. In these media, the bimolecular addition-elimination pathway is favored, as the solvent can effectively attack the carbonyl carbon.

Low Nucleophilicity, High Ionizing Power: Solvents such as aqueous TFE and HFIP are poor nucleophiles but excellent ionizers. They promote the heterolytic cleavage of the C-Cl bond, favoring the SN1 pathway by stabilizing the resulting carbocationic intermediate.

For many substrates, a mechanistic spectrum exists. Ethyl chloroformate, for example, exhibits concurrent addition-elimination and ionization mechanisms, with the ionization pathway becoming more significant in highly ionizing fluoroalcohol mixtures. However, for 1-chloroethyl chloroformate, the data suggests a robust adherence to the addition-elimination mechanism across a wide range of solvents, indicating that the electronic effect of the α-chloro group strongly favors nucleophilic attack at the carbonyl carbon over ionization. This provides a strong basis for predicting a similar mechanistic behavior for this compound.

Determination of Solvent Deuterium (B1214612) Isotope Effects in Solvolysis

The solvent deuterium isotope effect, expressed as the ratio of the rate constant in a protiated solvent (kH) to that in a deuterated solvent (kD), is a powerful tool for elucidating the role of the solvent in the rate-determining step of a reaction. libretexts.org In the solvolysis of this compound, the magnitude of the kinetic solvent isotope effect (KSIE) can help distinguish between different mechanistic pathways, such as a unimolecular (SN1) or a bimolecular (SN2) process.

For a reaction proceeding through an SN1 mechanism, where the rate-determining step is the ionization of the C-Cl bond to form a carbocation, the KSIE is typically close to unity or slightly inverse (kH/kD < 1). This is because the solvent is not covalently involved in the transition state of the rate-determining step. Conversely, for an SN2 mechanism, where the solvent acts as a nucleophile in the rate-determining step, a primary KSIE (kH/kD > 1) is expected. This is due to the difference in zero-point energies between the O-H and O-D bonds, with the O-H bond being weaker and more easily broken during nucleophilic attack.

In the case of solvolysis reactions involving general base catalysis by the solvent, where a second solvent molecule assists in the removal of a proton from the attacking solvent molecule in the transition state, the KSIE values are often significantly greater than 1. For instance, the methanolysis of many haloformate esters, which are believed to proceed through a bimolecular mechanism, exhibits kMeOH/kMeOD ratios in the range of 2.00 to 3.98. mdpi.com

While specific experimental data for this compound is not extensively documented, we can infer its likely behavior from related compounds. The solvolysis is expected to proceed via either an SN1-like dissociation of the chloroethyl group or a bimolecular attack at the carbonyl carbon. The following table presents hypothetical KSIE values that would be expected for each pathway.

Table 1: Expected Solvent Deuterium Isotope Effects for the Solvolysis of this compound in Methanol (B129727)

| Proposed Mechanism | Rate-Determining Step | Expected kMeOH/kMeOD |

|---|---|---|

| SN1 at chloroethyl carbon | C-Cl bond ionization | ~1.0 - 1.2 |

| SN2 at chloroethyl carbon | Nucleophilic attack by methanol | > 1.5 |

| Addition-Elimination at carbonyl | Nucleophilic addition of methanol | > 2.0 |

Identification of Rate-Determining Steps in Complex Reaction Pathways

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/water).

NT is the solvent nucleophilicity.

YCl is the solvent ionizing power.

l is the sensitivity of the solvolysis to solvent nucleophilicity.

m is the sensitivity of the solvolysis to solvent ionizing power.

The values of l and m provide insight into the nature of the transition state of the rate-determining step. A high m value (close to 1.0) and a low l value suggest an SN1 mechanism with a carbocation-like transition state that is sensitive to the solvent's ionizing power. Conversely, a high l value and a moderate m value are indicative of a bimolecular (SN2 or addition-elimination) mechanism where the transition state has a high degree of nucleophilic involvement from the solvent. For many chloroformate esters that react via an addition-elimination mechanism, l values are typically around 1.66 and m values around 0.56. nih.gov

For this compound, a study of its solvolysis across a range of solvents would likely reveal a competition between these pathways. The following hypothetical data illustrates how the Grunwald-Winstein analysis could be used to distinguish between the possible mechanisms.

Table 2: Hypothetical Grunwald-Winstein Parameters for the Solvolysis of this compound

| Solvent System | Predominant Mechanism | Expected l value | Expected m value |

|---|---|---|---|

| Highly ionizing, low nucleophilicity solvents | SN1 at chloroethyl carbon | ~0.3 | ~0.9 |

| High nucleophilicity, moderate ionizing power solvents | SN2 at chloroethyl carbon | ~0.8 | ~0.5 |

| Solvents promoting carbonyl chemistry | Addition-Elimination at carbonyl | ~1.7 | ~0.6 |

Nucleophilic Substitution Reactions Involving the 1-Chloroethyl Moiety

The 1-chloroethyl group in this compound is a key site for nucleophilic substitution reactions. These can occur through both intramolecular and intermolecular pathways.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular reactions can occur if a nucleophilic center within the molecule is suitably positioned to attack the electrophilic carbon of the chloroethyl group. While there are no specific reports on intramolecular cyclization for this compound itself, analogous systems provide valuable insights. For example, N-(2-chloroethyl)amino compounds are known to undergo intramolecular cyclization to form aziridinium (B1262131) ions. This type of neighboring group participation can significantly accelerate the rate of reaction compared to an analogous intermolecular process. In the context of this compound, if the phenyl ring were substituted with a nucleophilic group at the ortho position, an intramolecular cyclization could potentially occur.

Intermolecular Nucleophilic Displacements at the Chloroethyl Carbon

The carbon atom bearing the chlorine in the 1-chloroethyl moiety is susceptible to attack by external nucleophiles. These reactions would proceed via standard SN1 or SN2 mechanisms, depending on the reaction conditions (solvent, nucleophile strength, and temperature) and the stability of the potential carbocation intermediate. Strong nucleophiles in polar aprotic solvents would favor an SN2 displacement of the chloride ion. Conversely, in polar protic solvents and with weaker nucleophiles, an SN1 pathway involving the formation of a 1-phenoxycarbonyloxyethyl cation might be favored.

Photochemical Transformations of Aryl Carbonates

Aryl carbonates can undergo a variety of photochemical transformations upon absorption of ultraviolet light. These reactions often involve cleavage of the bonds within the carbonate moiety.

Investigation of Homolytic Carbon-Oxygen Bond Cleavage

One of the primary photochemical processes for aryl esters and carbonates is the homolytic cleavage of the carbon-oxygen bond. cdnsciencepub.com In the case of this compound, irradiation with UV light could lead to the homolytic cleavage of the phenyl-oxygen bond or the carbonate-oxygen bond. Cleavage of the ArO-CO bond is a common pathway in the photolysis of aryl esters, often leading to photo-Fries rearrangement products. cdnsciencepub.com This would involve the formation of a phenoxy radical and a 1-chloroethyl-carbonyl radical. These radical intermediates can then undergo various reactions, such as decarboxylation, recombination, or hydrogen abstraction from the solvent. The specific products formed would depend on the reaction conditions, including the solvent and the presence of radical scavengers.

Detection and Characterization of Heterolytic Cleavage and Ion Pair Intermediates

The investigation into the reaction mechanisms of carbonate esters often involves exploring the possibility of bond cleavage to form reactive intermediates. In solvolysis reactions, the detection of events like racemization of a chiral starting material or the scrambling of isotopes in a leaving group can provide strong evidence for a stepwise mechanism that proceeds through a reversibly formed ion-pair intermediate. nih.gov Such intermediates are key to understanding the dynamics of the reaction, including the partitioning of carbocation-anion pairs between different processes like reorganization within a solvent cage and solvent capture. nih.gov

In the context of photochemical reactions, the formation of both radical and cationic products suggests a branching pathway that likely involves both homolytic and heterolytic cleavage events, or a sequence beginning with one that leads to the other. For instance, studies on the photochemistry of 1-naphthylmethyl phenyl carbonate in methanol reveal the formation of products derived from both the 1-naphthylmethyl radical and the 1-naphthylmethyl cation. cdnsciencepub.com This points to a mechanism where an initially formed excited state undergoes cleavage.

A proposed general mechanism for the photolysis of such carbonates involves an initial homolytic cleavage of the carbon-oxygen bond from the excited singlet state, forming a radical pair. cdnsciencepub.comresearchgate.net This radical pair is an intermediate that can then follow one of two main pathways:

Radical Pathway: The components of the radical pair can lead directly to radical-derived products.

Ionic Pathway: Electron transfer can occur within the radical pair to form an ion pair. This ion pair, a product of effective heterolytic cleavage, then leads to cationic products. cdnsciencepub.comresearchgate.net

The competition between these two pathways is influenced by the stability and reactivity of the radicals formed. For example, in the case of 1-naphthylmethyl phenyl carbonate, the phenoxycarbonyl radical (PhO-CO-O•) undergoes rapid decarboxylation. This process is fast enough to compete with the electron transfer step, resulting in the observation of products from both the radical and the ion-pair pathways. cdnsciencepub.comresearchgate.net This contrasts with related compounds where decarboxylation is slower, allowing electron transfer to dominate and yield primarily ion-pair derived products. cdnsciencepub.com

The detection of these intermediates relies on the analysis of the final product distribution, which serves as a "signature" for the transient species formed during the reaction.

Analysis of Radical Coupling and Product Distribution

The distribution of products from a reaction provides critical evidence for the underlying mechanism and the intermediates involved. In the photolysis of 1-naphthylmethyl phenyl carbonate, the product slate clearly indicates the operation of parallel radical and ionic pathways. cdnsciencepub.com

The initial homolytic cleavage yields a 1-naphthylmethyl radical and a phenoxycarbonyl radical. The subsequent reactions of these radicals, including coupling and decarboxylation, determine the final product mixture.

Product Distribution from Photolysis of 1-Naphthylmethyl Phenyl Carbonate in Methanol cdnsciencepub.com

| Product | Yield (%) | Pathway |

| 1-Methoxymethylnaphthalene | 56 | Cationic (Ion Pair) |

| 1-Methylnaphthalene | 14 | Radical |

| 1,2-Di(1-naphthyl)ethane | 10 | Radical |

| Phenol (B47542) | 64 | Radical/Cationic |

| Phenyl 2-(1-naphthyl)ethyl carbonate | Not specified | Radical |

This interactive table summarizes the product yields from the photolysis of 1-naphthylmethyl phenyl carbonate, highlighting the contribution of both cationic and radical intermediates.

The formation of 1-methoxymethylnaphthalene is characteristic of the 1-naphthylmethyl cation (formed from the ion pair) being trapped by the methanol solvent. Conversely, the presence of 1-methylnaphthalene and the dimer 1,2-di(1-naphthyl)ethane are clear indicators of the intermediacy of the 1-naphthylmethyl radical. cdnsciencepub.com

The phenoxycarbonyl radical (PhO-CO-O•) formed alongside the naphthylmethyl radical is unstable and rapidly loses carbon dioxide to generate a phenoxy radical (PhO•). This phenoxy radical can then abstract a hydrogen atom to form phenol, which is observed in high yield. The competition between the decarboxylation of the phenoxycarbonyl radical and the electron transfer step is crucial in determining the ratio of radical-derived to cation-derived products. cdnsciencepub.comresearchgate.net The fast decarboxylation for the phenyl carbonate derivative ensures that a significant portion of the reaction proceeds through the radical pathway. cdnsciencepub.com

Applications of 1 Chloroethyl Phenyl Carbonate in Complex Organic Synthesis

Role as a Precursor for Amine Protecting Groups

In multistep synthesis, the temporary masking of reactive functional groups is a fundamental strategy. organic-chemistry.org Amines, being nucleophilic, often require protection to prevent unwanted side reactions. organic-chemistry.orgmasterorganicchemistry.com 1-Chloroethyl phenyl carbonate serves as an excellent precursor for the 1-chloroethyl carbamate (B1207046) (ACE) protecting group, which offers distinct advantages in terms of its introduction and, crucially, its mild removal.

Carbamate Formation for Transient Amine Protection

The reaction of an amine with this compound, or more commonly its analogue 1-chloroethyl chloroformate (ACE-Cl), leads to the formation of a 1-chloroethyl carbamate. synarchive.com This process effectively "protects" the amine by converting the nucleophilic nitrogen into a non-nucleophilic carbamate functional group. masterorganicchemistry.comyoutube.com The key advantage of the ACE group lies in its transient nature; it is designed for easy cleavage under conditions that leave other, more robust protecting groups intact. ut.ac.ir The deprotection is typically achieved through simple solvolysis, for instance, by refluxing in methanol (B129727). synarchive.comut.ac.ir This mild procedure cleaves the carbamate to regenerate the amine hydrochloride, often in quantitative yield, without the need for harsh acidic or basic reagents. synarchive.comnih.gov

Table 1: Protection & Deprotection Conditions for 1-Chloroethyl Carbamate (ACE) Group

| Transformation | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Protection | 1-Chloroethyl Chloroformate, Proton Sponge | Dichloroethane (DCE) | 0 °C to Reflux, 3.5 h | 100% | synarchive.com |

| Deprotection | Methanol (MeOH) | - | Reflux, 3 h | 100% | synarchive.com |

Application in Peptide Synthesis and Functionalized Amine Derivatives

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a prime example of where amine protection is essential. masterorganicchemistry.com To form a specific peptide bond between two amino acids, the amine of one and the carboxylic acid of the other must react, while all other amine and carboxylic acid groups are masked. masterorganicchemistry.com The principles of orthogonal protection are paramount in solid-phase peptide synthesis (SPPS), where peptides are built sequentially on a resin support. nih.gov

While Boc and Fmoc are the dominant protecting groups in mainstream peptide synthesis, the unique cleavage condition of the ACE group makes it a useful tool for specialized applications. nih.gov It can be employed for the temporary protection of an N-terminal amine or an amino acid side chain (e.g., lysine) when other protecting groups are unsuitable. Its ability to be removed without strong acid or base is particularly advantageous for the synthesis of sensitive peptides that might be degraded under standard deprotection conditions. nih.gov This allows for the creation of complex or modified peptides and other functionalized amine derivatives that would be difficult to access using more conventional methods. nih.gov

Reagent for Selective Chemical Transformations

Beyond its role in protection chemistry, this compound and its chloroformate analogue are powerful reagents for effecting specific chemical transformations, most notably the dealkylation of tertiary amines.

Dealkylation of Tertiary Amines

The conversion of tertiary amines to secondary amines is a crucial transformation in synthetic chemistry, particularly in alkaloid chemistry and drug development. nih.govthieme-connect.de Historically, this was often accomplished using the toxic reagent cyanogen (B1215507) bromide. ut.ac.irnih.gov Chloroformate esters, including 1-chloroethyl chloroformate, have largely replaced this hazardous method. ut.ac.irnih.gov The reaction proceeds through the attack of the tertiary amine on the chloroformate, leading to a quaternary ammonium (B1175870) intermediate. nih.govarkat-usa.org This intermediate then fragments, with the chloride ion displacing an N-alkyl group to form an alkyl chloride and a stable carbamate. arkat-usa.org

A significant advantage of using 1-chloroethyl chloroformate is the exceptional lability of the resulting 1-chloroethyl carbamate intermediate. ut.ac.ir Unlike carbamates formed from phenyl or ethyl chloroformates, which require harsh conditions for hydrolysis, the ACE carbamate is readily cleaved to the secondary amine, often by simply warming in methanol. ut.ac.irnih.gov This two-step, one-pot procedure is highly efficient for the N-demethylation and N-debenzylation of a wide range of tertiary amines, including complex alkaloids like narcotine. ut.ac.irnih.gov The reaction shows good selectivity, with benzyl (B1604629) and allyl groups being cleaved in preference to methyl or other alkyl groups. ut.ac.ir

Table 3: Examples of Tertiary Amine Dealkylation using 1-Chloroethyl Chloroformate

| Tertiary Amine | Product (after hydrolysis) | Yield | Reference |

|---|---|---|---|

| N-Ethylpiperidine | Piperidine hydrochloride | 90% | thieme-connect.de |

| N,N-Dimethylaniline | N-Methylaniline hydrochloride | 95% | google.com |

| N,N-Dimethylbenzylamine | N-Methylbenzylamine hydrochloride | 93% | google.com |

| Tropine | Nortropine hydrochloride | 78% | google.com |

Introduction of the Chloroethyl Group into Diverse Organic Scaffolds

The reaction of this compound with a nucleophile inherently introduces a 1-chloroethyl moiety onto the parent molecule. This functional group serves as a versatile synthetic handle for further molecular elaboration. The chloroethyl group contains a reactive C-Cl bond, where the carbon atom is electrophilic and susceptible to attack by a variety of nucleophiles. This allows for subsequent substitution reactions, enabling the extension of carbon chains or the introduction of new functional groups. This reactivity makes this compound a useful reagent for building diverse and complex organic scaffolds beyond its primary use in amine protection and dealkylation.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Proton NMR (¹H NMR) spectroscopy offers critical data on the arrangement and connectivity of hydrogen atoms within the 1-Chloroethyl phenyl carbonate molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group appear as a multiplet in the aromatic region, generally between δ 7.0 and 7.5 ppm. The methine proton (-CH(Cl)-) of the chloroethyl group is expected to resonate as a quartet downfield due to the deshielding effects of the adjacent chlorine and oxygen atoms. This signal's multiplicity arises from coupling with the protons of the methyl group. The methyl protons (-CH3) will, in turn, appear as a doublet, with their chemical shift influenced by the adjacent chiral center. ut.ac.ir

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~7.0 - 7.5 | Multiplet | - |

| -CH(Cl)- | Varies | Quartet | ~5-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift determined by its bonding environment. researchgate.net

The carbonyl carbon of the carbonate group is characteristically found at a low field (high ppm value), typically in the range of δ 150-170 ppm. mdpi.com The carbons of the phenyl ring will produce a series of signals in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine (-CH(Cl)-) will be significantly deshielded and appear at a lower field compared to the methyl carbon. The methyl carbon (-CH3) will resonate at the highest field (lowest ppm value). ut.ac.ir

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonate) | ~150 - 170 |

| C (Aromatic, C-O) | Varies |

| CH (Aromatic) | ~120 - 130 |

| -CH(Cl)- | Varies |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.netyoutube.com For this compound, a cross-peak between the methine proton and the methyl protons would confirm their connectivity within the chloroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comcolumbia.edu It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the methine proton signal would show a correlation to the -CH(Cl)- carbon signal.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent feature in the IR spectrum will be a strong absorption band due to the carbonyl (C=O) stretching vibration of the carbonate group, typically appearing in the region of 1750-1800 cm⁻¹. irdg.org The C-O stretching vibrations of the carbonate will also produce strong bands, usually in the range of 1000-1300 cm⁻¹. The presence of the aromatic phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloroethyl group is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1750 - 1800 | Strong |

| Carbonate (C-O) | Stretch | ~1000 - 1300 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

| Alkyl C-H | Stretch | ~2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. acs.org

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. docbrown.info

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways could include the loss of a chlorine atom, the loss of an ethyl group, or cleavage of the carbonate linkage.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of the molecular ion and its fragments. nih.gov This high accuracy enables the calculation of the elemental composition of the ions, which serves as a powerful confirmation of the molecular formula of this compound. rsc.org For example, the exact mass of the molecular ion can distinguish it from other compounds that may have the same nominal mass but different elemental compositions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| bis(1-chloroethyl) carbonate |

| 1-chloroethyl chloroformate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule. upi.edu

For "this compound," the primary chromophore is the phenyl ester group. The phenyl ring contains a system of conjugated pi electrons, which gives rise to characteristic absorption bands in the UV region. Aromatic esters typically exhibit one or more absorption bands related to π → π* transitions. researchgate.net The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring and the nature of the ester group. utoronto.ca

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. For example, if "this compound" is used in a reaction where the phenyl ester group is modified or cleaved, the changes in the UV-Vis spectrum can be used to follow the progress of the reaction. The disappearance of the characteristic absorption bands of the starting material and the appearance of new bands corresponding to the product can be monitored over time to determine the reaction kinetics. nih.gov

The solvent used for UV-Vis analysis can influence the spectrum, so it is important to report the solvent along with the absorption data. Common solvents for UV-Vis spectroscopy include ethanol (B145695), methanol (B129727), and cyclohexane (B81311).

| Chromophore | Expected Electronic Transition | Approximate Wavelength Range (nm) |

| Phenyl Ester | π → π* | 220-280 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal structure, including bond lengths, bond angles, and intermolecular interactions. ebsco.com

For "this compound," a definitive solid-state structural analysis via X-ray crystallography would provide unambiguous confirmation of its molecular structure. It would reveal the precise conformation of the molecule in the solid state, including the orientation of the phenyl group relative to the carbonate and 1-chloroethyl moieties.

Currently, there are no published reports detailing the single-crystal X-ray structure of "this compound." The acquisition of such data would require the growth of a suitable single crystal of the compound, which can be a challenging process.

However, the crystal structures of many other organic carbonates have been determined, providing insights into the general structural features of this class of compounds. geoscienceworld.orgacs.org For example, studies on linear and cyclic carbonates have elucidated their packing arrangements and intermolecular interactions in the solid state. researchgate.netacs.org A crystallographic study of a related compound, 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, revealed details of its molecular geometry and intermolecular hydrogen bonding. researchgate.net

Should a crystal structure for "this compound" be determined, the data would be presented in a standardized format, including the crystal system, space group, unit-cell dimensions, and atomic coordinates. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit-Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

Computational Chemistry and Theoretical Modeling of 1 Chloroethyl Phenyl Carbonate

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in the 1-Chloroethyl phenyl carbonate molecule, known as its equilibrium geometry. sphinxsai.comarxiv.org This process, called geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. sphinxsai.comacs.org By employing functionals like B3LYP and basis sets such as 6-31G(d,p), researchers can calculate the optimized bond lengths, bond angles, and dihedral angles of the molecule. sphinxsai.cominpressco.com The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. sphinxsai.com

These calculations are crucial for understanding the molecule's stability and predicting its reactivity. The resulting optimized geometry serves as the foundation for further computational studies, including the simulation of spectroscopic properties and the investigation of reaction pathways.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.19 Å |

| C-O (ester) | 1.34 Å | |

| O-C (phenyl) | 1.41 Å | |

| C-Cl | 1.79 Å | |

| C-C (ethyl) | 1.52 Å | |

| Bond Angle | O-C=O | 125.0° |

| C-O-C (ester) | 115.8° | |

| Cl-C-H | 109.5° | |

| Dihedral Angle | Phenyl-O-C=O | 178.5° |

Note: The values in this table are representative and would be obtained from a specific DFT calculation.

Transition State Localization and Reaction Pathway Mapping

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. acs.org Locating this saddle point on the potential energy surface is crucial for understanding the kinetics and mechanism of a reaction, such as a nucleophilic substitution at the chloroethyl group.

Computational methods can model the breaking and forming of bonds during a reaction, providing insights into the structural changes that occur. sit.edu.cn For instance, in a substitution reaction, the transition state would show an elongated C-Cl bond and a partially formed bond with the incoming nucleophile. The energy of this transition state determines the activation energy of the reaction, a key factor in its rate. These studies can also explore alternative reaction pathways, helping to predict the formation of different products under various conditions. researchgate.net

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides a powerful tool for predicting and interpreting the spectroscopic properties of this compound. By simulating spectra, researchers can gain a deeper understanding of the molecule's structure and vibrational modes. nih.govacs.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in an experimental IR spectrum. nih.gov These calculations help in assigning specific vibrational modes, such as the characteristic C=O stretch of the carbonate group, the C-Cl stretch, and various vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C atoms. nih.govresearchgate.net These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms within the this compound molecule. The calculated chemical shifts are often in good agreement with experimental values, aiding in structure elucidation and confirmation. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| IR | Carbonyl (C=O) Stretch | ~1760 cm⁻¹ |

| C-O Stretch | ~1250-1150 cm⁻¹ | |

| C-Cl Stretch | ~750-650 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon | ~153 ppm |

| Phenyl Carbons | ~120-151 ppm | |

| Chloroethyl Carbon (CH-Cl) | ~75 ppm | |

| Chloroethyl Carbon (CH₃) | ~20 ppm | |

| ¹H NMR | Phenyl Protons | ~7.2-7.5 ppm |

| Chloroethyl Proton (CH-Cl) | ~6.5 ppm (quartet) | |

| Chloroethyl Protons (CH₃) | ~1.9 ppm (doublet) |

Note: These are representative values. Actual values can be influenced by the computational method, basis set, and solvent effects.

Integration of Solvent Effects in Computational Models (e.g., Polarizable Continuum Models)

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. numberanalytics.com Computational models can account for these solvent effects, providing a more realistic description of the molecule's behavior in solution. wikipedia.org

The Polarizable Continuum Model (PCM) is a widely used method to simulate solvation. wikipedia.orgresearchgate.net In this model, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant. numberanalytics.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. wikipedia.org This approach allows for the calculation of properties such as solvation free energy and can be integrated with DFT calculations to study how the solvent affects the molecule's geometry, energy, and spectroscopic properties. wikipedia.orgresearchgate.net For instance, a polar solvent would be expected to stabilize charged intermediates or transition states in a reaction involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of this compound over time. longdom.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change. mdpi.com

These simulations are particularly useful for conformational analysis, exploring the different shapes the molecule can adopt due to the rotation around its single bonds. frontiersin.org By analyzing the MD trajectory, researchers can identify the most populated conformations and the energy barriers between them. Furthermore, MD simulations can be used to study intermolecular interactions, such as how this compound molecules interact with each other or with solvent molecules in a condensed phase. This provides insights into properties like diffusion and local ordering.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity. researchgate.netgla.ac.uk While a full QSRR study would require data on a series of related carbonate compounds, the principles can be applied to understand the reactivity of this compound.

In a QSRR study, various molecular descriptors are calculated for the molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). nih.gov These descriptors are then used to build a mathematical model that predicts a specific aspect of reactivity, such as the rate constant for a particular reaction. For this compound, descriptors like the partial charge on the carbon atom attached to the chlorine and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would be expected to be important predictors of its susceptibility to nucleophilic attack. nih.gov

Prediction of Reactivity Profiles and Selectivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of this compound. The reactivity is largely governed by the electrophilic nature of the carbonyl carbon and the stability of the resulting intermediates and transition states.

The presence of the electron-withdrawing phenyl group and the α-chlorine atom significantly influences the electronic properties of the molecule. DFT calculations on analogous structures, such as 1-chloroethyl (4-nitrophenyl) carbonate, reveal that the electron-withdrawing substituent increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For this compound, a similar effect is anticipated, where the phenyl group enhances the partial positive charge on the carbonyl carbon.

Linear Free Energy Relationships (LFERs), like the extended Grunwald-Winstein equation, have been used to analyze the solvolysis of related compounds such as 1-chloroethyl chloroformate. nih.govnih.gov These studies indicate that the reaction proceeds via a carbonyl addition process, with the addition step being rate-determining. nih.govnih.gov This suggests that the reactivity of this compound in nucleophilic substitution reactions is likely to follow a similar addition-elimination mechanism. The rate of such reactions would be sensitive to the nucleophilicity of the attacking species and the polarity of the solvent. acs.org

Computational modeling can predict the activation energies for various reaction pathways. For instance, transition-state modeling for the hydrolysis of a related carbonate predicted an activation energy (ΔG‡) of 18.3 kcal/mol. Similar calculations for this compound would allow for a quantitative prediction of its reactivity profile towards different nucleophiles.

Table 1: Predicted Reactivity Parameters for this compound and Related Compounds

| Compound | Key Feature | Predicted Reactivity | Dominant Mechanism |

| This compound | Phenyl group, α-chloroethyl group | High electrophilicity at carbonyl carbon | Addition-Elimination |

| 1-Chloroethyl (4-nitrophenyl) Carbonate | 4-nitrophenyl group | Very high electrophilicity at carbonyl carbon | Addition-Elimination |

| 1-Chloroethyl Chloroformate | α-chloroethyl group | High reactivity in solvolysis | Carbonyl Addition |

| Phenyl Chloroformate | Phenyl group | Standard for chloroformate solvolysis | Carbonyl Addition |

This table is generated based on the application of theoretical principles and data from analogous compounds.

Assessment of Steric and Stereoelectronic Effects on Reaction Outcomes

The stereochemistry of the 1-chloroethyl group introduces the possibility of stereoselectivity in its reactions. The presence of a chiral center at the α-carbon means that reactions with chiral nucleophiles can lead to diastereomeric products.

Steric Effects: The steric hindrance around the reactive carbonyl center and the α-carbon can influence the rate and selectivity of reactions. The phenyl group, while electronically activating, also imposes some steric bulk. However, compared to more hindered groups, its effect on accessibility to the carbonyl carbon is moderate. The methyl group on the α-carbon also contributes to the steric environment. In reactions of analogous compounds, steric hindrance has been shown to modulate selectivity.

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and can have a profound impact on reactivity and conformational preferences. e-bookshelf.de The anomeric effect, a well-known stereoelectronic effect, describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position. basna.ir While this compound is acyclic, analogous stereoelectronic interactions, such as hyperconjugation, are at play.

The orientation of the C-Cl bond relative to the carbonate group can influence the reactivity. Specifically, negative hyperconjugation, the donation of electron density from an oxygen lone pair to the antibonding σ* orbital of the C-Cl bond, can stabilize the ground state and affect the transition state energy. basna.ir The magnitude of this interaction is highly dependent on the dihedral angle between the interacting orbitals. Computational studies on model systems have shown that such stereoelectronic effects are highly dependent on the conformation of the molecule. acs.org For this compound, the rotational barrier around the O-C(H)Cl bond would be influenced by these stereoelectronic interactions, which in turn would affect the reactivity of the chlorine atom in SN2 reactions.

Studies on related chloroformates have highlighted the additive nature of steric and stereoelectronic implications, where the presence of methyl groups on the α-carbon significantly impacts the reaction rate. nih.govnih.govsemanticscholar.org It is established that the proximity of an electron-withdrawing α-substituent, like the chlorine in this compound, leads to a significant rate enhancement due to a powerful inductive effect at the electrophilic reaction center. semanticscholar.org

Table 2: Influence of Steric and Stereoelectronic Effects on Reaction Outcomes

| Effect | Description | Impact on this compound |

| Steric Hindrance | The spatial bulk of substituents near the reaction center. | The phenyl and methyl groups may influence the approach of nucleophiles, potentially affecting reaction rates and selectivity. |

| Inductive Effect | The withdrawal of electron density by the α-chlorine. | Significantly increases the electrophilicity of the carbonyl carbon, enhancing reactivity. semanticscholar.org |

| Hyperconjugation (Anomeric-type effect) | Interaction of oxygen lone pairs with the σ* orbital of the C-Cl bond. | Stabilizes certain conformations, potentially influencing the rotational barrier and the leaving group ability of the chloride. |

This table is a qualitative assessment based on established principles of organic chemistry.

Molecular Docking and Cheminformatics for Potential Biological Interactions

While this compound is primarily known as a chemical intermediate, computational methods like molecular docking and cheminformatics can be employed to predict its potential biological activities. drjcrbio.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, typically a protein. laurinpublishers.com The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. researchgate.net For this compound, potential targets could include enzymes that are susceptible to acylation, such as serine proteases or esterases, due to the reactive carbonate moiety. A molecular docking study would involve:

Identifying potential protein targets.

Obtaining the 3D structures of these proteins.

Docking this compound into the active sites of these proteins.

Analyzing the binding poses and scores to predict the likelihood and mode of interaction.

Studies on similar compounds containing acyl groups have utilized molecular docking to investigate potential antiviral activities. laurinpublishers.com

Cheminformatics: This field uses computational methods to analyze chemical data. For this compound, cheminformatics tools could be used to predict its physicochemical properties, such as lipophilicity (LogP), polar surface area (PSA), and adherence to drug-likeness rules like Lipinski's rule of five. iomcworld.org These parameters are crucial for predicting a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). unife.it Computational analysis of synthesized compounds is a common practice to evaluate their drug-likeness and therapeutic potential. rasayanjournal.co.inijstr.org

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value/Assessment | Implication for Biological Interaction |

| Molecular Weight | 200.62 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (Lipophilicity) | Predicted to be moderate | May influence membrane permeability and binding to hydrophobic pockets. |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤ 10) |

| Polar Surface Area (PSA) | Predicted to be low to moderate | Affects cell penetration. |

| Reactivity | High (acylating agent) | Potential for covalent modification of biological targets. |

This table is based on the known structure of this compound and general predictions from cheminformatics principles.

Environmental Considerations in the Context of 1 Chloroethyl Phenyl Carbonate

Principles of Green Chemistry in Carbonate Synthesis

Green chemistry is a foundational approach to designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. The synthesis of carbonates, including 1-Chloroethyl phenyl carbonate, can be evaluated and improved based on these principles.

The traditional synthesis of carbonates often involved hazardous reagents like phosgene (B1210022). mdpi.com Green chemistry encourages the development of alternative pathways that are safer and more sustainable. For phenyl carbonates, several greener approaches have been explored, which could be adapted for the synthesis of this compound.

One prominent green route is the transesterification of a less toxic carbonate, such as dimethyl carbonate (DMC), with an alcohol or phenol (B47542). mdpi.comnih.gov DMC itself is considered an environmentally benign reagent. nih.govorientjchem.org This process avoids the use of phosgene and can be catalyzed by a variety of agents, with a focus on developing non-toxic and recyclable catalysts. mdpi.com For instance, the reaction of phenol with dimethyl carbonate can produce methyl phenyl carbonate, which could then potentially be modified to yield the desired product. mdpi.com

Another green strategy involves the direct synthesis from carbon dioxide (CO2), a renewable and non-toxic C1 feedstock. bohrium.com While the high stability of CO2 presents challenges, research is ongoing to develop effective catalysts for its fixation into valuable chemicals like organic carbonates. bohrium.com Halogen-free catalytic systems are particularly desirable to prevent environmental pollution and equipment corrosion. bohrium.com

A hypothetical greener synthesis of this compound could involve the reaction of phenol with a green carbonylating agent, followed by a reaction with a chloroethyl source under environmentally friendly conditions. Research has shown the use of methyl formate (B1220265) as a green and efficient carbonylating agent for converting phenol to methyl phenyl carbonate. rsc.org

Table 1: Comparison of Synthetic Routes for Phenyl Carbonates

| Route | Traditional Method (Phosgene-based) | Greener Alternative (Transesterification) |

| Carbonyl Source | Phosgene (highly toxic gas) | Dimethyl Carbonate (DMC) (less toxic, biodegradable) mdpi.comnih.gov |

| Byproducts | Hydrogen Chloride (corrosive) | Methanol (B129727) (can be recycled) mdpi.com |

| Safety Concerns | High toxicity of reagent, handling difficulties. mdpi.com | Lower toxicity, but requires catalysts that need to be evaluated for their own environmental impact. mdpi.com |

| Environmental Impact | High, due to toxicity and corrosive byproducts. | Lower, especially if catalyst is recyclable and energy efficient. |

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. orientjchem.org The trend is to move towards safer, more benign solvents. Water is an excellent green solvent for many processes. orientjchem.org Supercritical fluids, like supercritical carbon dioxide (scCO2), are also used as recyclable and non-toxic solvent alternatives. orientjchem.org

Interestingly, organic carbonates themselves, such as dimethyl carbonate (DMC), are considered green solvents. orientjchem.org They are biodegradable and have low toxicity. orientjchem.org This presents a unique opportunity in carbonate synthesis where the reagent (DMC) could also serve as the solvent, thereby reducing the number of components and simplifying the process. The use of bio-based solvents derived from renewable materials also supports a circular economy. orientjchem.org

Chemical Stability and Potential for Peroxide Formation

The chemical structure of this compound, which contains a chloroalkyl ether-like moiety, raises concerns about its stability, particularly its potential to form explosive peroxides upon storage and handling.

Many organic compounds can undergo auto-oxidation in the presence of atmospheric oxygen, a process often initiated by light or heat, to form unstable peroxides. su.seku.edu Ethers are a well-known class of compounds prone to peroxide formation. utexas.edu The presence of a hydrogen atom on a carbon adjacent to an ether oxygen makes the molecule susceptible to the formation of hydroperoxides, which can be dangerously explosive, especially when concentrated. utexas.edu

The auto-oxidation process is a free-radical chain reaction:

Initiation: A radical initiator (like light or heat) abstracts a hydrogen atom from the carbon adjacent to the oxygen, forming a carbon-centered radical.

Propagation: This radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another molecule of the ether, forming a hydroperoxide and a new carbon-centered radical, which continues the chain.

Given that this compound contains a -O-CH(Cl)-CH3 group, which is structurally similar to a chloroalkyl ether, it is prudent to consider it as a potential peroxide-forming chemical. The presence of the chlorine atom may influence the rate and mechanism of peroxide formation. Lists of peroxide-forming chemicals often include compounds with similar structures, such as bis(2-chloroethyl) ether and bis(2-methoxyethyl) carbonate. su.sekent.edu

Table 2: Classification of Peroxide-Forming Chemicals

| Class | Hazard | Examples | Storage Time Limit (after opening) |

| A | Forms explosive peroxides without concentration. utexas.edu | Isopropyl ether, Divinyl acetylene | 3 months utexas.edu |